Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-2H-indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZCKRFBTMJGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342740 | |

| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16105-24-1 | |

| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indazole core is a recognized "privileged scaffold" due to its prevalence in a wide array of biologically active molecules, including approved pharmaceuticals. This document delineates the compound's structural features, physicochemical properties, and expected spectroscopic signatures. A detailed, field-proven synthetic protocol is presented, accompanied by mechanistic insights. Furthermore, the guide explores the compound's chemical reactivity, derivatization potential, and its crucial role as a versatile intermediate in the synthesis of high-value molecules for drug discovery, with a particular focus on kinase inhibitors. Safety, handling, and storage protocols are also addressed to ensure safe and effective laboratory use.

Introduction to the Indazole Scaffold

The Privileged Nature of Indazoles in Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among them, the indazole (or benzpyrazole) ring system is distinguished as a critical scaffold due to its unique structural and electronic properties.[1] As a bioisostere of indole, indazole can form key hydrogen bonds and engage in various non-covalent interactions with biological targets, yet it offers a distinct vector space for substitution, influencing solubility, metabolism, and target affinity.[1] This versatility has led to the incorporation of the indazole nucleus into numerous compounds in clinical trials and several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron.[1][2] The scaffold's proven success underscores its value for researchers in the pursuit of novel therapeutics.

Structural Features of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a derivative that combines several key functional groups, making it a highly versatile synthetic building block.

-

Indazolone Core: The core structure is a 2,3-dihydro-1H-indazol-3-one, also known as an indazolone. The presence of the C3-oxo group introduces the possibility of keto-enol tautomerism, where it can exist in equilibrium with its enol form, Ethyl 3-hydroxy-1H-indazole-1-carboxylate. This equilibrium is critical as it dictates the compound's reactivity at this position.

-

N1-Carboethoxy Group: The ethyl carboxylate group at the N1 position serves as both a protecting group and an electronic modulator. It influences the acidity of the N2-proton and the nucleophilicity of the indazole system. This group can be readily removed or transformed, providing a strategic handle for synthetic modifications.

-

Aromatic Ring: The fused benzene ring offers sites for electrophilic aromatic substitution, allowing for the introduction of additional diversity to tune the molecule's properties.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Physicochemical Data Summary

The following table summarizes the key computed and expected physicochemical properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculated |

| Molecular Weight | 206.20 g/mol | Calculated |

| Appearance | Expected to be a light yellow or off-white solid | Based on analogs like Ethyl 1H-indazole-3-carboxylate[3] |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water. | General property of similar organic molecules |

| Stability | Stable under normal laboratory conditions. | [4] |

| Incompatibilities | Strong oxidizing agents, strong bases, amines. | [4] |

Spectroscopic Profile (Expected)

A rigorous structural confirmation relies on a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm corresponding to the four protons on the fused benzene ring.

-

Ethyl Group: A quartet around δ 4.1-4.4 ppm (-O-CH₂-) and a triplet around δ 1.2-1.4 ppm (-CH₃).

-

N-H Proton: A broad singlet at a downfield chemical shift (potentially > δ 10 ppm), which would be exchangeable with D₂O. The exact position is highly dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon spectrum should reveal:

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-175 ppm) corresponding to the C3-keto carbon and the ester carbonyl carbon.

-

Aromatic Carbons: Multiple signals between δ 110-145 ppm.

-

Ethyl Group Carbons: Signals around δ 60-65 ppm (-O-CH₂) and δ 14-15 ppm (-CH₃).

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups:

-

N-H Stretch: A broad absorption around 3200-3400 cm⁻¹.

-

C=O Stretches: Strong, sharp absorptions between 1680-1750 cm⁻¹ for the ketone and ester carbonyls.

-

C=C Aromatic Stretch: Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 206.20. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis and Mechanistic Considerations

Rationale for Synthetic Strategy

A direct and efficient synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can be achieved via the N-acylation of the commercially available precursor, 2,3-dihydro-1H-indazol-3-one (indazolone). This strategy is mechanistically straightforward and analogous to well-established procedures for the N-acylation of heterocyclic systems, such as the synthesis of ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate.[5][6] The reaction involves the nucleophilic attack of a nitrogen atom of the indazolone on the electrophilic carbonyl carbon of ethyl chloroformate.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Objective: To synthesize Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

Reagents & Materials:

-

2,3-dihydro-1H-indazol-3-one

-

Ethyl chloroformate

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dihydro-1H-indazol-3-one (1.0 eq).

-

Dissolution: Add anhydrous THF (or DCM) to dissolve the starting material (approx. 0.1 M concentration).

-

Base Addition: Add the base, triethylamine (1.2 eq) or potassium carbonate (2.0 eq), to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C using an ice-water bath. Add ethyl chloroformate (1.1 eq) dropwise via syringe over 15 minutes. The formation of a precipitate (triethylammonium chloride if TEA is used) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. If DCM was used, separate the organic layer. If THF was used, extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

Synthesis Workflow Diagram

Caption: Workflow for the N-acylation synthesis of the title compound.

Chemical Reactivity and Derivatization Potential

The title compound is a valuable intermediate precisely because its functional groups offer multiple handles for chemical modification.

-

Reactions at N2: The N-H proton at the N2 position is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for the introduction of a wide variety of substituents via alkylation or acylation. This is a common strategy for building molecular complexity.

-

Ester Group Transformations: The ethyl ester is amenable to standard transformations.

-

Hydrolysis: Saponification with a base like LiOH or NaOH will yield the corresponding carboxylic acid, 1H-Indazole-3-carboxylic acid.[7]

-

Amidation: Direct reaction with amines, often facilitated by heating or coupling agents (e.g., EDC, HOBT), produces a diverse range of 1H-indazole-3-carboxamides. This is a particularly powerful transformation, as this class of molecules has shown significant activity as kinase inhibitors.[8][9]

-

-

Aromatic Substitution: The fused benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The regioselectivity will be directed by the electron-donating nature of the heterocyclic system, typically favoring substitution at the 5- and 7-positions.

Caption: Key reactivity pathways for chemical derivatization.

Applications in Medicinal Chemistry and Drug Development

The primary value of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate lies in its role as a scaffold and intermediate for the synthesis of pharmacologically active agents.

Case Study: Indazoles as Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ATP-binding pocket of kinases is a prime target for small molecule inhibitors. The indazole scaffold has proven to be an excellent template for designing such inhibitors.

An in-silico screening followed by functional assays identified 1H-indazole-3-carboxamides as a novel class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β).[9] GSK-3β is a key target in the study of neurological disorders like Alzheimer's disease and type-2 diabetes.[9] X-ray crystallography confirmed that the indazole core acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding site of the enzyme. The carboxamide moiety allows for the introduction of various substituents that can occupy adjacent pockets, thereby increasing potency and selectivity.[9] The title compound is an ideal precursor for generating libraries of such carboxamides for structure-activity relationship (SAR) studies.

Caption: Logical flow from intermediate to drug lead discovery.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the title compound is not available, data from closely related compounds like 1H-Indazole-3-carboxylic acid provide a strong basis for safe handling protocols.[7][10]

-

Hazard Identification: Assumed to be harmful if swallowed and to cause skin and eye irritation.[4][7][10] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle only with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][7] Work should be conducted in a well-ventilated fume hood.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[4]

-

Skin: Wash off immediately with soap and plenty of water.[4]

-

Inhalation: Remove to fresh air.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]

-

In all cases of significant exposure, seek immediate medical attention.[4]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a strategically important heterocyclic compound. Its synthesis is accessible through standard laboratory procedures, and its rich chemical reactivity makes it an exceptionally versatile building block. For researchers and scientists in drug development, this molecule serves as a valuable starting point for the creation of diverse chemical libraries targeting critical enzyme families, most notably protein kinases. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery of next-generation therapeutics.

References

- SAFETY DATA SHEET. (2010).

- Supporting Information - The Royal Society of Chemistry.

- ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem. NIH.

- SAFETY DATA SHEET.

- Supporting Information. Wiley-VCH. (2007).

- ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate - PubChem. NIH.

- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. CymitQuimica.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.

- Ethyl 1H-indazole-3-carboxylate. Chem-Impex.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025).

- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2015). NIH.

- Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem. NIH.

- Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.

- [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids].

- Ethyl 1H-indazole-3-carboxylate - ChemBK.

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.

- Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. (2011). NIH.

- Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015). PubMed.

- Indazole synthesis. Organic Chemistry Portal.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). NIH.

- Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. PubMed Central.

- [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2014). NIH.

- CAS 67337-03-5. Sigma-Aldrich.

- Ethyl 3-oxo-2,3-dihydro-1,2-benzothia-zole-2-carboxyl-ate. (2011). PubMed.

- N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide. Smolecule.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-oxo-2,3-dihydro-1,2-benzothia-zole-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Multi-technique Spectroscopic Approach to the Structural Elucidation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

An In-Depth Technical Guide:

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, including anti-tumor and anti-inflammatory roles.[3][4] Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a key synthetic intermediate whose precise structural characterization is paramount for ensuring the integrity of subsequent drug development steps. The process of structure elucidation for this molecule is not merely academic; it is a critical checkpoint to confirm identity, purity, and isomeric form.

A significant challenge in the analysis of this and related indazolone systems is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 3-oxo form and the aromatic 3-hydroxy form (Ethyl 3-hydroxy-1H-indazole-1-carboxylate).[5][6] Therefore, a robust analytical strategy must not only confirm the atomic connectivity but also definitively identify the predominant tautomeric state under the conditions of analysis.

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. We will move beyond simple data reporting to explain the causality behind the selection of analytical techniques and the logic of spectral interpretation, providing a self-validating workflow for researchers, scientists, and drug development professionals.

Molecular Blueprint and Synthesis Context

Before delving into the analysis, it is essential to establish the expected molecular identity. A typical synthesis involves the cyclization of an appropriately substituted phenylhydrazine derivative, a process that can yield various isomers or byproducts if not carefully controlled.[4] Understanding the synthetic pathway provides crucial context for anticipating potential impurities.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Inferred |

| Molecular Weight | 206.20 g/mol | Inferred |

| Exact Mass | 206.0691 Da | Inferred |

| Synonyms | 1-(ethoxycarbonyl)-2H-indazolin-3-one, 3-Oxo-2,3-dihydro-indazole-1-carboxylic acid ethyl ester | [5] |

The primary analytical objective is to confirm this blueprint and, critically, to differentiate the target 3-oxo tautomer from its 3-hydroxy counterpart.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: The initial and most fundamental question is: what is the molecular weight and elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. We choose Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺), minimizing initial fragmentation and providing a clear answer for the molecular weight. [7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₀H₁₁N₂O₃⁺.

Table 2: Expected HRMS Data

| Ion | Theoretical m/z |

| [M+H]⁺ | 207.0764 |

| [M+Na]⁺ | 229.0584 |

Trustworthiness through Fragmentation: Tandem MS (MS/MS) provides structural validation by analyzing the compound's fragmentation pattern. The fragmentation of indazole derivatives often involves characteristic losses related to the core and its substituents. [8][9]

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism

Expertise & Causality: IR spectroscopy is exceptionally powerful for identifying functional groups and is the most direct method for addressing the keto-enol tautomerism. [10]The key lies in the carbonyl (C=O) stretching region (1600-1800 cm⁻¹). The 3-oxo tautomer possesses two distinct C=O groups: the amide carbonyl within the indazole ring and the ester carbonyl. In contrast, the 3-hydroxy tautomer would show only the ester C=O and a distinct, sharp O-H stretch (~3200-3400 cm⁻¹), alongside the N-H stretch of the pyrazole ring. The presence of a strong amide C=O band is compelling evidence for the 3-oxo form.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the frequencies of the key vibrational bands.

Table 3: Key IR Absorption Bands for the 3-Oxo Tautomer

| Frequency (cm⁻¹) | Vibration | Significance |

| ~3200 | N-H Stretch | Indicates the N-H bond in the dihydro-indazole ring. |

| ~1750 | C=O Stretch (Ester) | Confirms the ethyl carboxylate group attached to N1. |

| ~1700 | C=O Stretch (Amide) | Crucial evidence for the 3-oxo form of the indazole ring. |

| ~1610, ~1480 | C=C Stretch | Aromatic ring vibrations. |

| ~1250 | C-O Stretch (Ester) | Confirms the ester functionality. |

The observation of two distinct carbonyl peaks and a broad N-H stretch, with the absence of a sharp O-H band, strongly supports the assignment of the 3-oxo structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the complete atomic connectivity map. [11][12]A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment. The chemical shifts, coupling constants, and through-bond correlations act as a self-validating system to build the molecular structure piece by piece.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra. These experiments reveal ¹H-¹H couplings, direct ¹H-¹³C one-bond correlations, and long-range ¹H-¹³C (2-3 bond) correlations, respectively.

Table 4: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Type | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (4x) | 7.2 - 8.0, m | 110 - 140 |

| N-H | ~11.0, br s | - |

| -O-CH₂- | ~4.4, q, J ≈ 7.1 | ~62 |

| -CH₃ | ~1.4, t, J ≈ 7.1 | ~14 |

| Ester C=O | - | ~165 |

| Amide C=O (C3) | - | ~155 |

Trustworthiness through 2D NMR: The final, unambiguous proof of the N1-substitution and the 3-oxo structure comes from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the structure.

Key Interpretive Logic:

-

Correlation from -O-CH₂- protons to the Ester C=O: This is an expected 3-bond (³J) correlation that confirms the ethyl ester group.

-

Correlation from -O-CH₂- protons to C7a: This is the critical correlation . Seeing a 3-bond (³J) coupling from the methylene protons of the ethyl carboxylate group to the bridgehead carbon (C7a) of the indazole ring definitively proves that the carboxylate group is attached to the N1 position.

-

Correlations from Aromatic Protons to C3: Protons on the benzene ring (specifically H4) will show a ³J correlation to the C3 amide carbonyl carbon, confirming its position.

The combination of these correlations leaves no ambiguity about the placement of the substituent or the oxo-functionality, thus completing the structural proof.

Conclusion

The structural elucidation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a process of systematic, evidence-based deduction. By employing an integrated workflow of High-Resolution Mass Spectrometry, FTIR, and a suite of NMR experiments, a scientist can build a complete and validated structural picture. HRMS confirms the elemental formula, FTIR provides decisive evidence for the key functional groups and the predominant 3-oxo tautomer, and multi-dimensional NMR spectroscopy delivers an unambiguous map of the atomic connectivity. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy data required for advancing research and development in the pharmaceutical sciences.

References

-

The mass fragments of indole and indazole synthetic cannabimimetic... - ResearchGate. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information - Wiley-VCH 2007. Available at: [Link]

-

Analysis of heterocyclic aromatic amines - PubMed. Available at: [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. Available at: [Link]

-

Structure elucidation – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation - Intertek. Available at: [Link]

-

ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives - Scirp.org. Available at: [Link]

-

Overview of Structure Determination in Heterocyclic Chemistry - YouTube. Available at: [Link]

-

Analytical Methods for Structure Elucidation - Chemistry LibreTexts. Available at: [Link]

-

13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. Available at: [Link]

-

[N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids] - PubMed. Available at: [Link]

-

Keto-enol tautomerism in crystals... - PubMed. Available at: [Link]

-

Simulation of IR Spectra of Some Organic Compounds-A Review - IOSR Journal. Available at: [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives... - Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate [cymitquimica.com]

- 6. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive, technically detailed methodology for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a key intermediate for the elaboration of novel indazolone-based compounds. The synthesis is presented as a robust two-step process, beginning with the formation of the 1,2-dihydro-3H-indazol-3-one precursor, followed by a regioselective N-acylation. This document is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying mechanistic rationale and field-proven insights to ensure reproducibility and success.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of the target molecule is most logically approached via a two-step sequence. This strategy isolates the construction of the core heterocyclic system from its subsequent functionalization, allowing for clear optimization and validation at each stage.

-

Step 1: Formation of the Bicyclic Core. The primary objective is the synthesis of the 1,2-dihydro-3H-indazol-3-one ring system. A reliable and well-established method involves the acid-catalyzed intramolecular cyclization of 2-hydrazinobenzoic acid.[1]

-

Step 2: Regioselective N-Acylation. The second step involves the introduction of the ethyl carbamate group onto the N1 position of the indazolone ring using ethyl chloroformate. The regioselectivity of this acylation is directed by the thermodynamic stability of the N1-acylated product over its N2 counterpart.[2][3][4]

The overall synthetic logic is depicted below.

Caption: Mechanism of N1-acylation of the indazolone core.

Detailed Experimental Protocol

This protocol is designed based on standard acylation procedures using ethyl chloroformate. [5][6]

-

Apparatus Setup: In a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 1,2-dihydro-3H-indazol-3-one (5.0 g, 37.3 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Base Addition: Add triethylamine (6.2 mL, 44.7 mmol, 1.2 equiv.) to the suspension. Stir the mixture at room temperature for 15 minutes.

-

Acylating Agent Addition: Cool the flask to 0 °C using an ice-water bath. Add ethyl chloroformate (4.3 mL, 44.7 mmol, 1.2 equiv.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of THF.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

Workflow and Data Summary

Overall Synthetic Workflow

Caption: High-level workflow for the two-step synthesis.

Tabulated Reagent and Yield Data

| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) | Solvent | Temp. | Time | Yield |

| 1 | 2-Hydrazinobenzoic Acid HCl | conc. HCl | Catalytic | Water | Reflux | 30-45 min | ~95% [1] |

| 2 | 1,2-Dihydro-3H-indazol-3-one | Ethyl Chloroformate, Et3N | 1 : 1.2 : 1.2 | THF | 0°C to RT | 4-6 h | >80% (Est.) |

Safety and Handling Precautions

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Ethyl Chloroformate: A lachrymator that is toxic, corrosive, and flammable. It reacts with water and must be handled under anhydrous conditions in a fume hood. [7]Wear appropriate PPE.

-

Triethylamine: Flammable liquid with a strong odor. Handle in a fume hood.

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. By beginning with the robust acid-catalyzed cyclization to form the indazolone core, followed by a thermodynamically favored N1-acylation, the target compound can be produced in high yield and purity. The detailed protocols, mechanistic insights, and validation checkpoints provided herein are designed to empower researchers to successfully synthesize this valuable building block for applications in pharmaceutical and materials science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Retrieved from [Link]

-

Muthumani, P., Meera, R., Venkatraman, S., Murugan, & Devi, P. (2010). Synthesis and biological study of some novel schiff's bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443. Retrieved from [Link]

-

Zhu, J. S., Kraemer, N., Shatskikh, M. E., Li, C. J., Son, J.-H., Haddadin, M. H., Tantillo, D. J., & Kurth, M. J. (2018). Straightforward synthesis of indazolones (1 and 2). Organic Letters, 20(15), 4736-4739. Retrieved from [Link]

-

Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1948. Retrieved from [Link]

-

Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1948. Retrieved from [Link]

-

Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Retrieved from [Link]

- Google Patents. (2020). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Ortiz-Rojas, L. C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12799-12806. Retrieved from [Link]

-

Chen, K., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(3), 858-861. Retrieved from [Link]

-

Wang, H., et al. (2012). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Journal of Molecular Structure, 1020, 124-129. Retrieved from [Link]

-

Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6432. Retrieved from [Link]

-

Dal Piaz, V., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(9), 779-92. Retrieved from [Link]

-

Liang, Y., et al. (2007). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. The Journal of Organic Chemistry, 72(25), 9878-9880. Retrieved from [Link]

-

RXSOL Group. (n.d.). ETHYL CHLOROFORMATE FOR SYNTHESIS. Retrieved from [Link]

-

SciSpace. (n.d.). Ethyl chloroformate | 831 Publications | 7377 Citations. Retrieved from [Link]

-

Xu, J. H., et al. (2011). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2238. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 1H-indazole-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2020). CN111689858B - Method for preparing ethyl chloroformate.

-

ResearchGate. (2014). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

Noguchi, T., et al. (2013). Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Chemistry Letters, 42(3), 253-255. Retrieved from [Link]

-

Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

Molecules. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

-

J-GLOBAL. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

PubMed Central. (2011). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxamide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ETHYL CHLOROFORMATE FOR SYNTHESIS | RXSOl GROUP [rxsolgroup.com]

An In-Depth Technical Guide to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Core Chemical Identity

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, registered under the CAS Number 16105-24-1 , is a derivative of the indazole scaffold. The core structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The "-dihydro" and "-oxo" components indicate a partially saturated pyrazole ring with a ketone functional group. The ethyl carboxylate group is attached to one of the nitrogen atoms of the pyrazole ring.

Synonyms: This compound is also known by several other names, including:

-

ethyl 3-oxo-2H-indazole-1-carboxylate

-

ethyl 3-hydroxy-1H-indazole-1-carboxylate

-

1-(ethoxycarbonyl)-2H-indazolin-3-one

-

1-Indazolinecarboxylic acid, 3-oxo-, ethyl ester

-

1,2-dihydro-1-carboethoxy-3H-indazol-3-one

-

3-Oxo-2,3-dihydro-indazole-1-carboxylic acid ethyl ester

-

1H-Indazole-1-carboxylicacid, 2,3-dihydro-3-oxo-, ethyl ester[1]

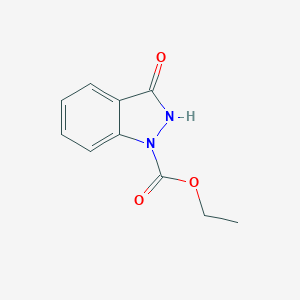

Below is a visual representation of the chemical structure of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

Caption: Chemical structure of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 16105-24-1 |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.198 g/mol |

| Appearance | Solid |

| InChI | InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13) |

| InChI Key | RFZCKRFBTMJGTK-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not widely documented in readily available scientific literature, suggesting it may be a specialized intermediate rather than a commonly prepared final product. However, based on the synthesis of analogous structures, a plausible synthetic route can be proposed.

A common approach to the indazole-3-one core involves the cyclization of ortho-substituted phenylhydrazines. For the target molecule, a potential synthetic pathway could start from an appropriately substituted o-aminophenylacetic acid derivative. This would undergo diazotization followed by an intramolecular cyclization.

A Chinese patent describes a general method for preparing 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amides or esters. This process involves reacting the starting material with a nitrite in an acidic organic solvent.[2] While this patent does not specifically detail the synthesis of the ethyl ester at the N1 position, it provides a foundational methodology for constructing the core indazole-3-carboxylic acid scaffold.

Another approach for the synthesis of 1,2-dihydro-3H-indazol-3-ones involves a photochemical method. This process utilizes the in situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, which then reacts with primary amines in an aqueous solvent at room temperature.[3]

The synthesis of a related compound, Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate, was achieved by reacting benzo[d]isothiazol-3(2H)-one with ethyl carbonochloridate.[3] This suggests a possible analogous route for the target molecule, potentially starting from 2,3-dihydro-1H-indazol-3-one.

Caption: A plausible synthetic workflow for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. The ethyl group would exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The proton on the nitrogen atom (if present and not exchanged) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons, the carbonyl carbons of the oxo and the ester groups, and the aliphatic carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ketone and the ester groups, as well as N-H stretching if the proton is present on the second nitrogen.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.198 g/mol ).

For comparison, the synthesis and characterization of various 1H-indazole-3-carboxamide derivatives have been reported, providing some spectral data for similar scaffolds.[4]

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Indazole-containing compounds have been investigated as anti-inflammatory agents, antitumor drugs, and for the treatment of neurodegenerative diseases.[5]

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive carbonyl group and the ester functionality allows for further chemical modifications to explore structure-activity relationships.

For instance, 1H-indazole-3-carboxylic acid and its derivatives are crucial intermediates in the synthesis of pharmaceuticals like granisetron (an antiemetic) and lonidamine (an anticancer agent).[2][6] This highlights the importance of compounds like Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate as building blocks in the development of new drugs.

The synthesis of N1-substituted 1H-indazole-3-ethyl carboxylates has been explored for their potential anti-arthritic effects.[4] This suggests that modifications at the N1 position of the indazole ring can lead to compounds with significant pharmacological activity.

Caption: Potential derivatization and therapeutic applications of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

Safety and Handling

Specific safety data for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not extensively published. As with any chemical compound, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed information on its synthesis and specific applications is not widespread, its structural relationship to pharmacologically active indazole derivatives underscores its importance for further research and development in the pharmaceutical industry. This guide provides a foundational understanding of this compound, intended to support the work of researchers and scientists in the field.

References

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

- Swamy, G. N. et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316.

- WO2009106980A2 - Indazole derivatives. Google Patents.

- Zhu, J. S. et al. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 2018, 83(24), 15493-15498.

- US8501780B2 - Indazole carboxamides and their use. Google Patents.

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

Spectroscopic Data for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Data Not Available

A comprehensive search of publicly available scientific databases and chemical literature did not yield experimental spectroscopic data (NMR, IR, MS) for the specific compound Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

As a Senior Application Scientist, providing a technical guide grounded in verifiable, authoritative data is a primary requirement. The core of such a guide necessitates actual experimental spectra for analysis and interpretation. Without this foundational data, the creation of an in-depth, trustworthy technical whitepaper on this specific molecule is not possible.

The search process included queries for the compound by its systematic name, potential alternative names such as "1-(Ethoxycarbonyl)-1H-indazol-3(2H)-one," and searches for its CAS number. While this process returned spectral information for structurally related but distinct analogues, such as Ethyl 1H-indazole-3-carboxylate, these compounds differ significantly in their core structure (aromatic vs. dihydro-oxo) and substitution pattern. Extrapolating data from these analogues would not provide the accurate, specific spectral characteristics of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate and would be scientifically unsound for a technical guide.

For researchers interested in this molecule, the following steps would be necessary:

-

Chemical Synthesis: The compound would first need to be synthesized. A potential route could involve the cyclization of a suitably substituted phenylhydrazine derivative or the modification of an existing indazole precursor.

-

Purification and Isolation: The synthesized product would require rigorous purification, for example, by column chromatography or recrystallization, to ensure sample purity for analysis.

-

Spectroscopic Analysis: The pure compound would then be analyzed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton (¹H) and carbon (¹³C) framework.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) groups of the lactam and the carbamate.

-

Mass Spectrometry (MS): To confirm the molecular weight and investigate fragmentation patterns.

-

Once this experimental data is acquired, a comprehensive technical guide detailing the spectral features and their correlation to the molecular structure could be developed. At present, due to the absence of this primary data in the public domain, we cannot proceed with the generation of the requested guide.

A Technical Guide to the Biological Potential of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry. Its structural rigidity and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Axitinib, Pazopanib, and Entrectinib, feature the indazole core, highlighting its clinical significance in oncology.[1][3][4] The diverse biological activities associated with indazole derivatives are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][5]

This guide focuses on a specific, yet promising, subclass: Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate derivatives . The introduction of a 3-oxo group and an N1-ethyl carboxylate moiety significantly alters the electronic and steric properties of the parent indazole ring. The N-acylation at the N1 position is a critical modification that can influence the molecule's planarity, solubility, and interaction with biological targets. This modification often serves to modulate activity and selectivity, making this scaffold a compelling subject for drug discovery and development.

Synthetic Strategies: Accessing the 3-Oxo-Indazole Core

The construction of the 3-oxo-2,3-dihydro-1H-indazole scaffold is a key step in accessing the target derivatives. A common and effective approach involves the cyclization of appropriately substituted precursors. While various methods exist, a representative strategy often begins with the diazotization of o-toluidine to form the basic indazole ring.[6] Subsequent protection of the N1 position, often with a group like (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl), allows for regioselective functionalization.[6] Introduction of a carboxyl group at the C3 position can be achieved using a strong base like n-butyl lithium followed by quenching with carbon dioxide.[6] The final derivatization to obtain the ethyl carboxylate at the N1 position can be accomplished through reaction with ethyl chloroformate, often following deprotection and re-acylation steps.

A more streamlined approach involves a one-pot synthesis, which enhances efficiency by reducing the number of intermediate purification steps. For instance, a copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazoles, which could be adapted for these 3-oxo analogues.[7] This method typically involves the reaction of a substituted 2-halobenzyl halide with a hydrazine derivative in the presence of a copper catalyst and a base.[7]

Caption: The intrinsic apoptotic pathway induced by indazole derivatives.

Mechanism 2: Inhibition of Cell Proliferation and Metastasis

Beyond inducing cell death, indazole derivatives can also halt the growth and spread of cancer cells. Compound '2f' was shown to inhibit both cell proliferation and colony formation in 4T1 cells. [3][8]Furthermore, it disrupted cell migration and invasion, which are critical steps in metastasis. This anti-invasive effect was linked to the downregulation of matrix metalloproteinase-9 (MMP9), an enzyme crucial for breaking down the extracellular matrix, and the upregulation of its natural inhibitor, TIMP2. [3]

Quantitative Data: In Vitro Antiproliferative Activity

The potency of indazole derivatives has been evaluated against a range of human cancer cell lines. The data below, compiled from various studies, illustrates the broad-spectrum activity of this chemical class.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 2f | Multiple | Breast, etc. | 0.23–1.15 | [3][4][8] |

| 13a | A549, MCF7, etc. | Lung, Breast | 0.010–12.8 | |

| 13j | A549, MCF7, etc. | Lung, Breast | 0.010–12.8 | |

| 11c | HEP3BPN 11 | Liver | Not specified, but higher activity than methotrexate | [1] |

| 6o | K562 | Leukemia | 5.15 | [9] |

Note: The compounds listed are various indazole derivatives, not specifically Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. The data demonstrates the general potential of the indazole scaffold.

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is a driver of many diseases, from arthritis to certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory potential, often rivaling the effects of established nonsteroidal anti-inflammatory drugs (NSAIDs). [10][11][12]

Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines

The anti-inflammatory effects of indazoles are largely attributed to their ability to modulate key components of the inflammatory cascade.

-

Cyclooxygenase-2 (COX-2) Inhibition: Indazole and its derivatives are effective inhibitors of COX-2, an enzyme responsible for the synthesis of prostaglandins which are key mediators of pain and inflammation. [11][12][13]In one study, 5-aminoindazole showed potent COX-2 inhibition with IC₅₀ values ranging from 12.32 to 23.42 μM for different derivatives. [11]* Cytokine Suppression: These compounds can also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [10][11][12]For example, indazole itself was shown to inhibit over 60% of TNF-α production at a concentration of 250 μM. [11]* Free Radical Scavenging: The anti-inflammatory action is further supported by the ability of these compounds to scavenge nitrogen-derived free radicals, reducing oxidative stress associated with inflammation. [11][13]

Derivative Target IC₅₀ (µM) Reference Indazole TNF-α 220.11 [11] 5-Aminoindazole TNF-α 230.19 [11] 5-Aminoindazole COX-2 ~12.32 [11] | Dexamethasone (Control) | TNF-α | 31.67 | [11]|

Antimicrobial Potential

While the anticancer and anti-inflammatory activities of indazoles are well-documented, their potential as antimicrobial agents is also an area of active investigation. The broader class of nitrogen-containing heterocycles, including indazoles, is known to possess antibacterial and antifungal properties. [5][6]For instance, certain nitro-based benzo[g]indazoles have shown activity against N. gonorrhoeae with MIC values as low as 62.5 μg/mL. [1]The development of novel 1H-Indazole-3-carboxamides has also been pursued for antimicrobial applications. [6][14]The mechanism often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further screening of Ethyl 3-oxo-indazole-1-carboxylate derivatives against a panel of pathogenic bacteria and fungi is warranted to fully explore this therapeutic potential.

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of new chemical entities.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [9]2. Compound Treatment: Treat the cells with various concentrations of the indazole derivative (e.g., 0.625 to 10 µM) and a vehicle control (DMSO) for 48-72 hours. [8][9]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound. [11][12][13]

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the indazole derivative. [13]3. Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate scaffold represents a highly promising platform for the development of novel therapeutics. The extensive body of research on related indazole derivatives provides a strong rationale for their investigation, particularly in the fields of oncology and inflammatory diseases. The core structure is amenable to diverse synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing a focused library of these specific derivatives and screening them against a wide range of biological targets. Structure-activity relationship (SAR) studies will be crucial to identify the optimal substituents on the benzene ring for maximizing therapeutic efficacy while minimizing toxicity. Furthermore, exploring novel mechanisms of action and investigating their potential in other therapeutic areas, such as neurodegenerative and viral diseases, could unveil new opportunities for this versatile chemical scaffold.

References

- Recent Advances in the Development of Indazole‐based Anticancer Agents. Google Search.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv

- The Anticancer Activity of Indazole Compounds: A Mini Review.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.

- Indazole-based antiinflammatory and analgesic drugs.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.

- [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC - NIH.

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 10. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

The Indazole Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs consistently emerge as cornerstones of medicinal chemistry. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, stands as a testament to this principle. Though rare in nature, its synthetic derivatives have demonstrated a remarkable breadth of biological activities, leading to its designation as a "privileged scaffold" in drug discovery.[1][2] This guide provides a comprehensive exploration of the discovery and history of indazole compounds, tracing their evolution from an unexpected laboratory finding to a central component in a new generation of targeted therapeutics. We will delve into the foundational synthetic methodologies, the key scientific insights that unveiled their pharmacological potential, and the drug development narratives that have solidified their importance in modern medicine.

Chapter 1: The Dawn of Indazole Chemistry - A Serendipitous Synthesis

The story of indazole begins in 1883 with the eminent German chemist, Emil Fischer.[3] While investigating the reactivity of arylhydrazines and arylhydrazones, Fischer was attempting the thermal cyclization of o-hydrazinocinnamic acid, likely with the goal of preparing the corresponding anhydride.[4][5] Unexpectedly, among the products, he isolated a novel, nitrogen-containing bicyclic compound that lacked oxygen. Through meticulous characterization, he identified this new substance as indazole.[4] This discovery was not an isolated event in Fischer's illustrious career; his work with phenylhydrazine had already revolutionized carbohydrate chemistry, and his later research would earn him the Nobel Prize in Chemistry in 1902 for his work on sugar and purine synthesis.[6] Fischer's initial synthesis, while groundbreaking, was a harbinger of the rich and often complex chemistry that would come to define the indazole ring system.

The Fischer Indazole Synthesis: The First Chapter

Fischer's pioneering work laid the foundation for what is now known as the Fischer Indazole Synthesis. This method, in its broader sense, involves the intramolecular cyclization of appropriately substituted phenylhydrazones. The original synthesis from o-hydrazinocinnamic acid proceeds via thermal decarboxylation and cyclization.

Experimental Protocol: Conceptual Fischer Indazole Synthesis

-

Step 1: Preparation of the Precursor: An ortho-substituted phenylhydrazine derivative (e.g., o-hydrazinocinnamic acid) is prepared.

-

Step 2: Thermal Cyclization: The precursor is subjected to high temperatures, often in the absence of a solvent, to induce intramolecular cyclization and elimination of a small molecule (e.g., water, ammonia, or in Fischer's original case, decarboxylation followed by cyclization).

-

Step 3: Isolation and Purification: The resulting indazole product is isolated from the reaction mixture and purified, typically by crystallization or distillation.

This early method, while historically significant, often suffered from harsh reaction conditions and limited substrate scope. It did, however, open the door for more refined and versatile synthetic approaches.

Chapter 2: The Evolution of Synthetic Strategies: From Classical Methods to Modern Catalysis

The initial discovery of indazole sparked a long-standing interest in developing more efficient and general methods for its synthesis. The following decades saw the emergence of several classical named reactions that expanded the synthetic chemist's toolkit for accessing the indazole core.

The Jacobson Indazole Synthesis: A Refinement of Cyclization

The Jacobson synthesis, a significant advancement, involves the treatment of N-nitroso-o-acylated toluidines with a base.[7] This reaction proceeds through an intramolecular azo coupling and provides a more controlled route to the indazole ring system compared to the often harsh conditions of the Fischer synthesis.

Experimental Protocol: Jacobson Indazole Synthesis

-

Step 1: Nitrosation: An o-acylated toluidine is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding N-nitroso derivative.[7]

-

Step 2: Base-Mediated Cyclization: The N-nitroso compound is then treated with a base, such as an alkoxide, to promote an intramolecular cyclization, forming the indazole ring with the elimination of the acyl group.

-

Step 3: Work-up and Purification: The reaction mixture is neutralized, and the indazole product is extracted with an organic solvent. The product is then purified by chromatography or crystallization.

The Advent of Modern Synthetic Methods

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with the development of powerful new tools, including transition-metal catalysis and one-pot methodologies. These advancements have had a profound impact on the synthesis of indazoles, enabling the construction of highly functionalized derivatives with unprecedented efficiency and selectivity.

The Davis-Beirut Reaction: A Metal-Free Approach

A notable modern, metal-free method is the Davis-Beirut reaction, which provides a versatile route to 2H-indazoles and indazolones.[8][9] This reaction involves the base-catalyzed cyclization of N-substituted 2-nitrobenzylamines and is named after the universities of its developers, Mark Kurth (University of California, Davis) and Makhluf Haddadin (American University of Beirut).[8] The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[9]

Transition-Metal-Catalyzed C-H Activation/Annulation

The development of transition-metal-catalyzed C-H activation and annulation reactions has revolutionized the synthesis of complex heterocyclic systems, including indazoles.[10] Catalysts based on rhodium, palladium, and copper can mediate the direct coupling of various precursors to form the indazole ring in a single step, often with high atom economy and functional group tolerance.[10][11]

Experimental Protocol: Representative Rh(III)-Catalyzed C-H Activation/Annulation for 1H-Indazole Synthesis

-

Step 1: Reaction Setup: To an oven-dried Schlenk tube are added the arylimidate (1.0 equiv), [Cp*RhCl₂]₂ (catalyst, e.g., 5.0 mol %), a copper co-catalyst/oxidant such as Cu(OAc)₂ (e.g., 20 mol %), and a silver salt additive like AgSbF₆ (e.g., 20 mol %).[12]

-

Step 2: Reagent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., 1,2-dichloroethane) and the nitrosobenzene coupling partner (1.2 equiv) are then added via syringe.[12]

-

Step 3: Reaction Execution: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).[12]

-

Step 4: Isolation and Purification: After cooling, the mixture is filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the desired 1H-indazole.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for a particular indazole derivative depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction.

| Synthetic Route | Typical Yields | Key Advantages | Key Limitations |

| Classical Methods (e.g., Fischer, Jacobson) | Variable (often moderate) | Utilizes simple, readily available starting materials. | Harsh reaction conditions, limited substrate scope, and potential for side reactions. |

| Davis-Beirut Reaction | Good (60-90%)[12] | Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[12] | Can be low-yielding with certain substrates; may require careful optimization.[12] |

| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to High (50-95%)[12] | High atom economy, broad substrate scope, allows for complex derivatives.[12] | Requires expensive and potentially toxic metal catalysts; may require inert atmosphere techniques. |

Chapter 3: From Chemical Curiosity to Pharmacological Powerhouse: A Timeline of Biological Discovery

For much of its early history, the indazole ring system remained a subject of academic interest, a chemical curiosity with no known practical applications. However, as the 20th century progressed and the field of pharmacology began to blossom, the unassuming indazole scaffold started to reveal its profound biological potential.

Early Glimmers: Anti-inflammatory and Analgesic Properties

One of the first significant biological activities to be associated with the indazole scaffold was its anti-inflammatory properties. Benzydamine, an indazole derivative, was marketed as early as 1966 and is still used today as a topical nonsteroidal anti-inflammatory drug (NSAID) for its analgesic and anti-inflammatory effects in treating conditions of the mouth and throat.[13] Studies have shown that indazole derivatives can inhibit key mediators of inflammation, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[14][15]

The Kinase Revolution: Indazole as a Hinge-Binding Motif

The late 20th and early 21st centuries saw a revolution in cancer therapy with the advent of targeted therapies, particularly protein kinase inhibitors.[16] Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[16] The indazole scaffold emerged as a highly effective "hinge-binding" motif for kinase inhibitors.[17] The nitrogen atoms of the indazole ring can form key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, providing a stable anchor for the inhibitor and leading to potent and often selective inhibition.[17] This discovery propelled the indazole core to the forefront of modern oncology drug discovery.[18][19]

Historical Timeline of Key Biological Discoveries

Caption: A timeline illustrating the major milestones in the discovery of the biological activities of indazole compounds.

Chapter 4: Indazoles in the Clinic: Case Studies in Drug Development

The recognition of the indazole scaffold as a privileged structure for kinase inhibition has led to the successful development and approval of several life-saving anticancer drugs. The stories of these drugs highlight the power of structure-based drug design and the central role of the indazole core in achieving therapeutic success.

Pazopanib (Votrient®): A Multi-Targeted Angiogenesis Inhibitor